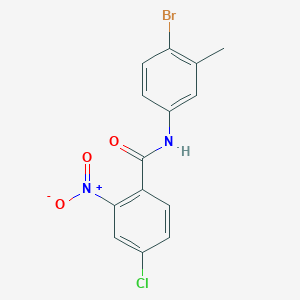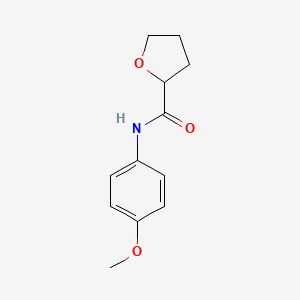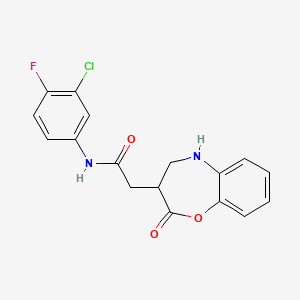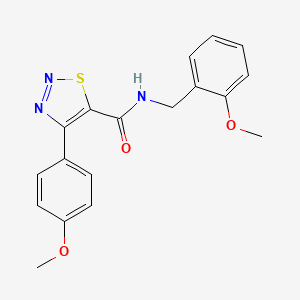![molecular formula C19H16ClN5O2 B11030386 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11030386.png)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that features both indole and benzotriazine moieties The indole ring is a common structure in many biologically active molecules, while the benzotriazine ring is known for its stability and versatility in chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 6-chloroindole, is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester of 6-chloroindole-2-acetic acid.
Amidation: The ester is then converted to the corresponding amide by reaction with ethylenediamine.
Formation of the Benzotriazine Ring: Separately, 4-oxo-1,2,3-benzotriazine is synthesized from the reaction of o-phenylenediamine with nitrous acid.
Coupling Reaction: Finally, the indole derivative is coupled with the benzotriazine derivative under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: The nitro group in the benzotriazine ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of benzotriazine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole ring is known for its presence in many natural products and pharmaceuticals, making this compound a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is focused on the compound’s potential as an anticancer agent. The combination of the indole and benzotriazine rings may provide unique interactions with biological targets, leading to the inhibition of cancer cell growth.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, owing to the stability and reactivity of the benzotriazine ring.
作用机制
The mechanism by which N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exerts its effects is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to the inhibition of cell growth or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: Lacks the chloro substituent on the indole ring.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: Contains a bromo substituent instead of a chloro substituent.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of the chloro substituent on the indole ring in N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide may enhance its reactivity and binding affinity to biological targets compared to its analogs. This unique feature could make it a more potent compound in various applications, particularly in medicinal chemistry.
属性
分子式 |
C19H16ClN5O2 |
|---|---|
分子量 |
381.8 g/mol |
IUPAC 名称 |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C19H16ClN5O2/c20-14-6-5-13-7-9-24(17(13)11-14)10-8-21-18(26)12-25-19(27)15-3-1-2-4-16(15)22-23-25/h1-7,9,11H,8,10,12H2,(H,21,26) |
InChI 键 |
ILMIEDRAYSMGLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11030307.png)

![1-(1H-benzimidazol-2-yl)-3-methyl-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11030320.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate](/img/structure/B11030323.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B11030325.png)

![2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11030345.png)

![Tetramethyl 5',5',8',9'-tetramethyl-6'-[(4-methylphenyl)sulfonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11030362.png)
![2,4-dichloro-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11030372.png)
![(3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11030376.png)
![N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11030381.png)
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone](/img/structure/B11030382.png)

